molecular formula C16H36S2Sn2 B14634067 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane CAS No. 52196-01-7

2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane

Cat. No.: B14634067
CAS No.: 52196-01-7
M. Wt: 530.0 g/mol
InChI Key: JLLWLXNCHDEKQK-UHFFFAOYSA-N
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Description

2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane is an organotin compound characterized by its unique structure, which includes two tin atoms bridged by sulfur atoms and surrounded by bulky tert-butyl groups

Preparation Methods

The synthesis of 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane typically involves the reaction of tin(IV) chloride with tert-butylthiol in the presence of a base The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition

    Reaction of tin(IV) chloride with tert-butylthiol: This step forms an intermediate tin-thiol complex.

    Cyclization: The intermediate undergoes cyclization to form the dithiadistannetane ring structure.

Chemical Reactions Analysis

2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the cleavage of the sulfur-tin bonds, forming simpler organotin compounds.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane exerts its effects involves the interaction of its tin atoms with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The sulfur atoms in the ring structure can participate in redox reactions, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can be compared with other similar compounds, such as:

    Tetramethylbutane: A hydrocarbon with a highly branched structure, used as a reference for studying steric effects.

    2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar bulky structure, used in spectroscopy research.

    2,4,6-Tri-tert-butylphenol: A phenol with tert-butyl groups, used as an antioxidant in various applications.

The uniqueness of this compound lies in its combination of tin and sulfur atoms, which provides distinct chemical properties and reactivity compared to other organotin compounds.

Properties

CAS No.

52196-01-7

Molecular Formula

C16H36S2Sn2

Molecular Weight

530.0 g/mol

IUPAC Name

2,2,4,4-tetratert-butyl-1,3,2,4-dithiadistannetane

InChI

InChI=1S/4C4H9.2S.2Sn/c4*1-4(2)3;;;;/h4*1-3H3;;;;

InChI Key

JLLWLXNCHDEKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn]1(S[Sn](S1)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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